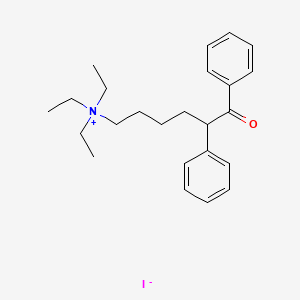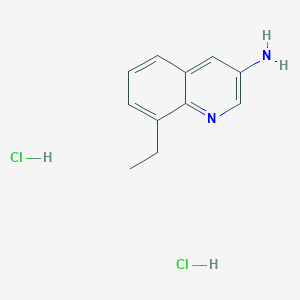
3-Amino-8-ethylquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-8-ethylquinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the 3rd position and an ethyl group at the 8th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:
Nitration: Quinoline is nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.
Separation: The nitro derivatives are separated by distillation and sublimation.
Reduction: The 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline.
Ethylation: The 8-aminoquinoline is then ethylated to introduce the ethyl group at the 8th position.
Formation of Dihydrochloride: The final product, this compound, is obtained by treating the ethylated compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .
類似化合物との比較
Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position.
Primaquine: An antimalarial drug that is a derivative of 8-aminoquinoline.
Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.
Uniqueness
3-Amino-8-ethylquinoline dihydrochloride is unique due to the presence of both an amino group at the 3rd position and an ethyl group at the 8th position.
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
8-ethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H |
InChIキー |
VODLOHFSTWGVEO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
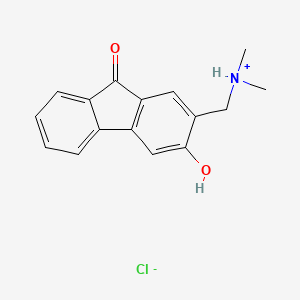
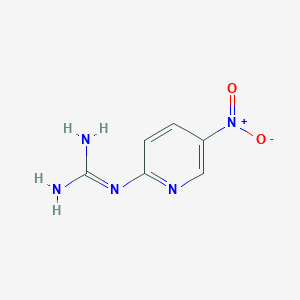
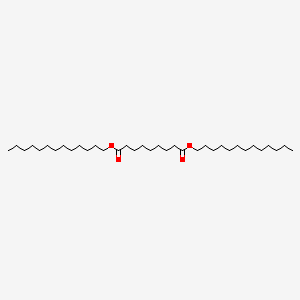
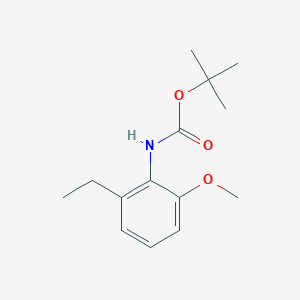
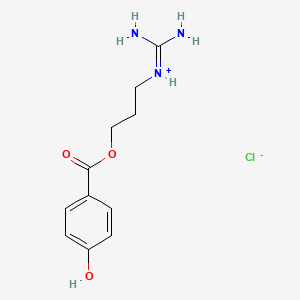

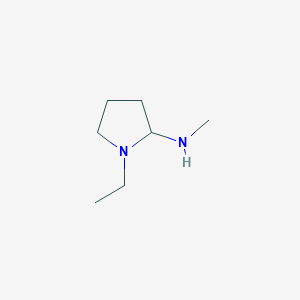
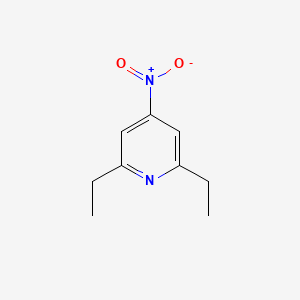
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)

